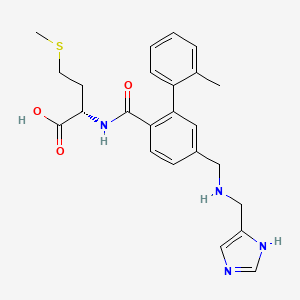

FTI-2148

Description

Properties

IUPAC Name |

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAYTGUTXCHSV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FTI-2148: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2148 is a potent, non-thiol-containing peptidomimetic that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). Developed as a tool to probe the signaling pathways dependent on protein prenylation, this compound has demonstrated significant preclinical antitumor activity. Its mechanism of action centers on the inhibition of post-translational modification of key signaling proteins, most notably members of the Ras superfamily of small GTPases. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

Protein prenylation, the covalent attachment of isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to C-terminal cysteine residues of proteins, is a critical post-translational modification. This process is catalyzed by a family of enzymes including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases). Prenylation is essential for the proper subcellular localization and function of a multitude of proteins involved in critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization.

The Ras family of small GTPases, which includes H-Ras, K-Ras, and N-Ras, are key regulators of cell growth and differentiation. Activating mutations in Ras genes are found in a high percentage of human cancers, making the Ras signaling pathway a prime target for anticancer drug development. Since Ras proteins require farnesylation for their membrane association and subsequent activation of downstream signaling cascades, inhibitors of FTase were developed as a therapeutic strategy.

This compound is a highly selective inhibitor of FTase, with secondary activity against GGTase I.[1][2][3] As a RAS C-terminal mimetic, it competitively inhibits the farnesylation of Ras and other farnesylated proteins, thereby disrupting their function. This guide details the biochemical and cellular activity of this compound, its impact on key signaling pathways, and its demonstrated antitumor effects in preclinical models.

Biochemical and Cellular Activity

This compound exhibits potent and selective inhibition of FTase. Its activity has been characterized both in enzymatic assays and in whole-cell systems.

In Vitro Enzyme Inhibition

This compound demonstrates nanomolar potency against FTase, while its inhibitory activity against GGTase I is significantly lower, highlighting its selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (nM) | Reference |

| Farnesyltransferase (FTase) | 1.4 | [1][2][3] |

| Geranylgeranyltransferase I (GGTase I) | 1700 | [1][2][3] |

Whole-Cell Activity

The cellular activity of this compound is often assessed using its corresponding methyl ester prodrug, FTI-2153, which exhibits enhanced cell permeability. FTI-2153 is intracellularly converted to the active inhibitor, this compound.

Table 2: Whole-Cell Inhibitory Activity of FTI-2153 (Prodrug of this compound)

| Target Protein Processing | IC50 (nM) | Reference |

| H-Ras | 10 | [1][2][3] |

| Rap1A (GGTase I substrate) | >30,000 | [1][2][3] |

These data demonstrate the high potency and selectivity of this compound/FTI-2153 for inhibiting protein farnesylation over geranylgeranylation in a cellular context.

Signaling Pathways

The primary molecular target of this compound is the Ras signaling pathway. By preventing the farnesylation of Ras proteins, this compound inhibits their localization to the plasma membrane, a prerequisite for their activation and downstream signaling.

Ras-Raf-MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to effectively suppress the constitutive activation of the MAPK pathway in tumor cells harboring oncogenic Ras.[2][3]

Caption: this compound inhibits the Ras-Raf-MAPK signaling pathway.

Rho GTPase Pathway

Members of the Rho family of small GTPases, such as RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. While some Rho proteins are geranylgeranylated, others can be farnesylated. The dual inhibitory activity of this compound, though weaker for GGTase I, suggests potential effects on Rho-mediated processes. Inhibition of Rho protein prenylation can disrupt their membrane localization and function, leading to alterations in cell morphology and motility.

Caption: this compound can affect the Rho GTPase signaling pathway.

Preclinical Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with cytotoxic agents.

In Vitro Antitumor Activity

The prodrug FTI-2153 effectively inhibits the anchorage-independent growth of human tumor cells in soft agar, a hallmark of malignant transformation.

Table 3: Inhibition of Anchorage-Independent Growth of Human Tumor Cells by FTI-2153

| Cell Line | Tumor Type | IC50 (nM) | Reference |

| A-549 | Lung Adenocarcinoma | Not explicitly stated, but effective | [2][3] |

| H-Ras transformed NIH3T3 | Fibroblasts | Not explicitly stated, but effective | [2][3] |

In Vivo Antitumor Activity

In vivo studies using nude mouse xenograft models have confirmed the antitumor efficacy of this compound.

Table 4: In Vivo Antitumor Efficacy of this compound in A-549 Human Lung Adenocarcinoma Xenografts

| Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| 25 (i.p. via minipump) | 15 days | 33 | [2][3] |

| 50 (i.p. via minipump) | 15 days | 67 | [2][3] |

| 100 (i.p. via minipump) | 15 days | 91 | [2][3] |

Furthermore, combination therapy of this compound with standard cytotoxic agents such as cisplatin, gemcitabine, and Taxol resulted in greater antitumor efficacy than monotherapy in the A-549 xenograft model.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Farnesyltransferase and Geranylgeranyltransferase I Inhibition Assays

Caption: Workflow for FTase and GGTase I inhibition assays.

Protocol:

-

Enzyme Source: Recombinant human FTase and GGTase I.

-

Substrates: [³H]Farnesyl pyrophosphate ([³H]FPP) for FTase and [³H]geranylgeranyl pyrophosphate ([³H]GGPP) for GGTase I. A biotinylated peptide substrate (e.g., biotin-CVIM for FTase) is used.

-

Assay Buffer: A suitable buffer containing MgCl₂, ZnCl₂, and DTT.

-

Procedure: a. The enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by the addition of the radiolabeled isoprenoid and the biotinylated peptide substrate. c. The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes). d. The reaction is terminated by the addition of acidified ethanol. e. The mixture is transferred to a streptavidin-coated microtiter plate and incubated to allow the biotinylated peptide to bind. f. The plate is washed to remove unincorporated radiolabeled isoprenoid. g. The amount of radioactivity incorporated into the peptide is determined by liquid scintillation counting. h. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Ras Processing

Caption: Workflow for Western blot analysis of Ras processing.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., H-Ras transformed NIH3T3) are cultured in appropriate media. Cells are treated with various concentrations of FTI-2153 for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. The membrane is incubated with a primary antibody specific for Ras. c. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Inhibition of farnesylation results in a slower migrating, unprocessed form of Ras, which can be distinguished from the faster-migrating, processed form.

Soft Agar Colony Formation Assay

Protocol:

-

Base Agar Layer: A layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.

-

Cell Layer: Cells (e.g., A-549) are suspended in 0.3% agar in complete medium containing various concentrations of FTI-2153 and layered on top of the base agar.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, with the addition of fresh medium containing the inhibitor every few days.

-

Staining and Counting: Colonies are stained with crystal violet and counted using a microscope. The number of colonies in treated wells is compared to that in untreated control wells to determine the IC50 for inhibition of anchorage-independent growth.

In Vivo Xenograft Study

Protocol:

-

Animal Model: Athymic nude mice (nu/nu) are used.

-

Tumor Cell Implantation: A-549 human lung adenocarcinoma cells are injected subcutaneously into the flank of the mice.

-

Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, for example, via intraperitoneally implanted osmotic pumps, at various doses. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion

This compound is a valuable research tool for investigating the roles of protein farnesylation and, to a lesser extent, geranylgeranylation in cellular signaling and cancer biology. Its high potency and selectivity for FTase make it a specific probe for studying Ras-dependent pathways. The preclinical data demonstrate its potential as an antitumor agent, both alone and in combination with existing chemotherapies. The detailed protocols and compiled data in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of novel anticancer strategies targeting protein prenylation.

References

FTI-2148: A Technical Guide to its Core Targets in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTI-2148 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of a variety of cellular proteins implicated in oncogenesis. While initially developed to target the Ras family of oncoproteins, the anti-cancer effects of this compound are now understood to be more complex, involving a broader range of farnesylated proteins that regulate key cellular processes such as cell cycle progression, apoptosis, and cytoskeletal organization. This technical guide provides an in-depth overview of the primary molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Primary Enzymatic Targets: Farnesyltransferase and Geranylgeranyltransferase-I

This compound acts as a dual inhibitor of protein farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase-I (GGTase-I). These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This prenylation step is essential for the proper subcellular localization and function of these proteins.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

| Enzyme Target | IC50 (nM) |

| Mammalian Farnesyltransferase (FTase) | 0.82 - 1.4 |

| Mammalian Geranylgeranyltransferase-I (GGTase-I) | 1700 |

| P. falciparum Farnesyltransferase | 15 |

Key Protein Targets and Downstream Effects

The inhibition of FTase by this compound disrupts the function of numerous proteins critical for cancer cell survival and proliferation.

The Ras Superfamily of Small GTPases

While Ras proteins were the initial intended targets of farnesyltransferase inhibitors, their role in the efficacy of these drugs is nuanced. H-Ras is exclusively farnesylated, making it sensitive to FTase inhibition. However, K-Ras and N-Ras can undergo alternative prenylation by GGTase-I when FTase is inhibited, providing a mechanism of resistance.[1] Despite this, this compound has shown efficacy in tumors with K-Ras mutations, suggesting the involvement of other farnesylated targets.

RhoB: A Critical Mediator of this compound's Anti-tumor Activity

RhoB is a member of the Rho family of small GTPases and is a key target in the mechanism of action of this compound. Unlike other Rho proteins, RhoB is post-translationally modified by either farnesylation or geranylgeranylation. Treatment with this compound blocks the farnesylation of RhoB, leading to a compensatory increase in its geranylgeranylation. This switch from a farnesylated (RhoB-F) to a geranylgeranylated (RhoB-GG) form is crucial for the anti-proliferative effects of the drug. The accumulation of RhoB-GG has been shown to induce cell cycle arrest, at least in part, through the upregulation of the cyclin-dependent kinase inhibitor p21.

Centromere Proteins E and F (CENP-E and CENP-F)

CENP-E and CENP-F are large coiled-coil proteins that localize to the kinetochore during mitosis and are essential for proper chromosome segregation. Both proteins contain a C-terminal CAAX box and are known to be farnesylated.[3][4][5] Inhibition of farnesylation by agents like this compound can disrupt the localization and function of CENP-E and CENP-F, leading to mitotic defects and ultimately, apoptosis.[5][6][7] This represents a Ras-independent mechanism by which this compound can exert its anti-cancer effects.

Table 2: Preclinical Efficacy of this compound [1][2]

| Cancer Model | Treatment | Outcome |

| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day (i.p.) | 91% tumor growth inhibition |

| Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c.) for 14 days | 77% tumor growth inhibition |

| ras Transgenic Mouse Model (Breast Cancer) | 100 mg/kg/day (s.c.) for 14 days | 87 ± 3% tumor regression |

Signaling Pathway Modulation

The inhibition of protein farnesylation by this compound leads to the modulation of several critical signaling pathways in cancer cells.

The Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

By preventing the farnesylation and subsequent membrane localization of Ras, this compound can inhibit the downstream Ras-Raf-MEK-ERK signaling cascade.[8][9][10][11][12] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation, survival, and differentiation.

The PI3K-Akt-mTOR Signaling Pathway

The PI3K-Akt-mTOR pathway is another critical pro-survival signaling network that can be affected by this compound.[13][14][15][16][17] The activation of this pathway is often dependent on membrane-localized proteins, including Ras. By inhibiting Ras farnesylation, this compound can lead to the downregulation of Akt and mTOR activity, thereby promoting apoptosis and inhibiting protein synthesis and cell growth.

Experimental Protocols

Farnesyltransferase Activity Assay

This protocol outlines a fluorimetric method to determine FTase activity and the inhibitory effect of this compound.[18][19][20]

Procedure:

-

Prepare the working reagent by mixing the assay buffer, dansyl-peptide substrate, and TCEP.

-

Add 5 µL of the enzyme sample or this compound dilution to each well of a 384-well plate.

-

Add 25 µL of the working reagent to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm (t=0).

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence intensity again at t=60 minutes.

-

Calculate the FTase activity based on the change in fluorescence over time.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[21][22][23][24][25]

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 72 hours.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blotting for Protein Farnesylation

This protocol is used to detect the inhibition of protein farnesylation in cancer cells treated with this compound, often by observing a mobility shift in the target protein.[26][27][28][29]

Procedure:

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against a farnesylated protein of interest (e.g., HDJ-2, Ras).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An upward shift in the molecular weight of the protein indicates inhibition of farnesylation.

Immunoprecipitation of CENP-E/F

This protocol can be used to isolate CENP-E or CENP-F from cell lysates to study their farnesylation status or interactions with other proteins.[30][31]

Procedure:

-

Lyse cells treated with or without this compound.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody specific for CENP-E or CENP-F overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluted proteins by Western blotting to confirm the presence of CENP-E or CENP-F and to assess their farnesylation status or co-immunoprecipitated proteins.

Conclusion

This compound is a multi-targeted anti-cancer agent with a complex mechanism of action that extends beyond the simple inhibition of Ras farnesylation. Its primary target, farnesyltransferase, is responsible for the post-translational modification of a host of proteins that are critical for cell signaling, proliferation, and mitotic progression. The modulation of RhoB prenylation and the disruption of CENP-E and CENP-F function represent key Ras-independent mechanisms contributing to the therapeutic efficacy of this compound. A thorough understanding of these core targets and their downstream signaling pathways is essential for the continued development and clinical application of this and other farnesyltransferase inhibitors in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Farnesylation of Cenp-F is required for G2/M progression and degradation after mitosis | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 6. A farnesyl-dependent structural role for CENP-E in expansion of the fibrous corona - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]

- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. MTT (Assay protocol [protocols.io]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 27. bosterbio.com [bosterbio.com]

- 28. bio-rad.com [bio-rad.com]

- 29. origene.com [origene.com]

- 30. Characterization of the Kinetochore Binding Domain of CENP-E Reveals Interactions with the Kinetochore Proteins CENP-F and hBUBR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Contribution of CENP-F to FOXM1-mediated discordant centromere and kinetochore transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

FTI-2148: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases.[1] By preventing the farnesylation of Ras, this compound effectively blocks its localization to the plasma membrane, a prerequisite for its activation and downstream signaling. This guide provides a comprehensive overview of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

This compound functions as a dual inhibitor of farnesyltransferase (FTase) and, to a much lesser extent, geranylgeranyltransferase-1 (GGTase-1).[2][3][4] Its high affinity and selectivity for FTase make it a powerful tool for investigating Ras-dependent signaling pathways and a potential therapeutic agent for cancers driven by Ras mutations. The primary mechanism involves the inhibition of farnesylation, a crucial step in the post-translational modification of Ras proteins. This lipid modification anchors Ras to the inner surface of the cell membrane, enabling its interaction with downstream effectors. By inhibiting this process, this compound effectively traps Ras in the cytoplasm, preventing its activation and subsequent signaling cascades that drive cell proliferation and survival.[1][4]

Beyond Ras, this compound's inhibitory action on FTase affects other farnesylated proteins involved in cellular processes critical for cancer progression, such as RhoB, CENP-E, and CENP-F.[1] The disruption of the function of these proteins can contribute to the anti-tumor effects of this compound by inducing cell cycle arrest and apoptosis.[1]

Signaling Pathway

The Ras signaling cascade is a central pathway in cellular growth and proliferation. Upon activation, Ras triggers multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5] this compound's inhibition of Ras farnesylation effectively dampens these oncogenic signals.

Preclinical Data

The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, both in vitro and in vivo.

In Vitro Activity

This compound exhibits potent and selective inhibition of farnesyltransferase.

| Target Enzyme | IC50 | Reference |

| Farnesyl Transferase-1 (FT-1) | 1.4 nM | [2][3][4] |

| Geranylgeranyl Transferase-1 (GGT-1) | 1.7 µM | [2][3][4] |

| Mammalian Protein Farnesyltransferase (PFT) | 0.82 nM | [2][3] |

| Mammalian Protein Geranylgeranyltransferase-I (PGGT-I) | 1700 nM | [2][3] |

| P. falciparum Protein Farnesyltransferase (PFT) | 15 nM | [2][3] |

In Vivo Efficacy

This compound has demonstrated significant tumor growth inhibition and regression in various mouse models.

| Tumor Model | Dosing Regimen | Route | Duration | Tumor Growth Inhibition / Regression | Reference |

| Human Xenograft Nude Mouse Model | 25 mg/kg/day | Subcutaneous mini-pump | 14 days | 77% inhibition | [2][3] |

| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day | Intraperitoneal mini-pump | 30 days (on/off cycle) | 91% inhibition | [2][3] |

| ras Transgenic Mouse Model (Breast Tumor) | 100 mg/kg/day | Subcutaneous injection | 14 days | Tumor regression | [2][3] |

| MMTV-ν-Ha-Ras Transgenic Mice (Mammary Carcinomas) | Not Specified | Not Specified | Not Specified | 87 ± 3% regression | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols based on common experimental setups used to evaluate this compound.

In Vivo Tumor Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound.

1. Cell Culture and Implantation:

-

Human cancer cells (e.g., A-549 lung adenocarcinoma) are cultured under standard conditions.

-

A specific number of cells (e.g., 5 x 10^6) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of immunodeficient mice.

2. Treatment Administration:

-

When tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into treatment and control groups.

-

For continuous delivery, osmotic mini-pumps are surgically implanted subcutaneously or intraperitoneally to deliver this compound at a specified dose (e.g., 25 mg/kg/day).

-

For intermittent dosing, this compound is dissolved in a suitable vehicle and administered via subcutaneous or intraperitoneal injection at the desired frequency and dose.

3. Efficacy Evaluation:

-

Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Animal body weight and general health are monitored.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot Analysis for Target Engagement

This method is used to assess the inhibition of protein farnesylation.

1. Sample Preparation:

-

Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

2. Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

3. Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against a farnesylated protein (e.g., HDJ2). Unfarnesylated proteins exhibit a slight upward shift in molecular weight.

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry for Pathway Analysis

This technique can be used to evaluate the effect of this compound on downstream signaling pathways in tumor tissue.

1. Tissue Processing:

-

Excised tumors are fixed in formalin and embedded in paraffin.

-

Sections are cut and mounted on slides.

2. Staining:

-

Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.

-

Endogenous peroxidase activity is quenched.

-

Sections are blocked and then incubated with primary antibodies against pathway markers (e.g., phospho-ERK, phospho-AKT).

-

A secondary antibody and a detection system (e.g., DAB) are used for visualization.

3. Analysis:

-

Slides are counterstained, dehydrated, and coverslipped.

-

The intensity and localization of the staining are evaluated microscopically. As an example, studies have shown that treatment with this compound can suppress the levels of phospho-Akt and partially inhibit phospho-Erk1/2 in breast tumors from MMTV-ν-Ha-Ras transgenic mice.[7]

Conclusion

This compound is a valuable research tool for elucidating the roles of farnesylation and Ras signaling in cancer. Its high potency and selectivity, combined with demonstrated in vivo efficacy, underscore its potential as a therapeutic candidate. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of Ras-driven malignancies. Further investigation into combination therapies and the identification of predictive biomarkers will be crucial for the clinical translation of farnesyltransferase inhibitors like this compound.

References

- 1. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]

- 5. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

FTI-2148 as a Peptidomimetic: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent, imidazole-containing peptidomimetic compound that has garnered significant interest in oncological research.[1] Structurally designed as a C-terminal mimetic of the Ras protein, this compound functions as a highly selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of several key signaling proteins.[2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inhibition of Protein Prenylation

This compound exerts its biological effects primarily through the competitive inhibition of farnesyltransferase (FTase). This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This process, known as farnesylation, is a crucial step for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.

By mimicking the C-terminal tetrapeptide of Ras, this compound binds to the active site of FTase, preventing it from modifying its natural substrates. The inhibition of Ras farnesylation is a key therapeutic strategy, as oncogenic Ras mutations are prevalent in many human cancers, and proper membrane localization is essential for their transforming activity.[6][7][8]

This compound also demonstrates inhibitory activity against geranylgeranyltransferase-1 (GGTase-1), albeit at a much lower potency. This dual inhibition may be significant in overcoming resistance mechanisms where proteins, such as K-Ras and N-Ras, can be alternatively prenylated by GGTase-1 when FTase is blocked.[2][3][4][5][9][10]

Quantitative Data Presentation

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and therapeutic effects reported in the literature.

| Target Enzyme | Species/Origin | IC50 | Reference |

| Farnesyltransferase (FTase) | Not Specified | 1.4 nM | [2][3][4][5] |

| Geranylgeranyltransferase-1 (GGTase-1) | Not Specified | 1.7 µM | [2][3][4][5] |

| Plasmodium falciparum PFT | P. falciparum | 15 nM | [2][3] |

| Mammalian PFT | Mammalian | 0.82 nM | [2][3] |

| Mammalian PGGT-I | Mammalian | 1700 nM | [2][3] |

Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

| Animal Model | Cell Line/Tumor Type | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |

| Human Xenograft Nude Mouse Model | Human Lung Adenocarcinoma A-549 | 25 mpk/day, subcutaneous mini-pump, 14 days | 77% tumor growth inhibition | [2][3] |

| Human Xenograft Nude Mouse Model | Human Lung Adenocarcinoma A-549 | 25 or 50 mpk/day, intraperitoneal mini-pump | 91% tumor growth inhibition | [2][3] |

| Ras Transgenic Mouse Model | Breast Carcinoma | 100 mg/kg/day, subcutaneous injection, 14 days | 87 ± 3% regression of mammary carcinomas | [2] |

| Ras Transgenic Mouse Model | Breast Tumors | 100 mg/kg/day, subcutaneous injection, 4 days | 85-88% inhibition of FTase activity in tumors | [2][3] |

Table 2: In Vivo Antitumor Efficacy of this compound. "mpk" stands for mg/kg.

Signaling Pathways and Cellular Processes Affected

The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing the farnesylation of Ras, this compound inhibits its localization to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling that promotes cell proliferation and survival.[11] this compound has been shown to block the constitutive activation of MAP kinase in H-Ras transformed cells.[11]

Caption: this compound inhibits FTase, preventing Ras prenylation and subsequent signaling.

Beyond the Ras pathway, this compound also impacts the processing of other farnesylated proteins. One notable example is lamin A, a component of the nuclear lamina. The precursor, prelamin A, undergoes farnesylation as part of its maturation process. Inhibition of this step by FTIs can have significant effects on nuclear structure and function and is a therapeutic strategy being explored for progeria.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Farnesyltransferase (FTase) Activity Assay (Fluorimetric)

This assay measures the activity of FTase by detecting the transfer of a farnesyl group to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant FTase enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 5 mM MgCl₂, 10 µM ZnCl₂)

-

This compound or other test compounds

-

Black 384-well plate

-

Fluorescence microplate reader (λex/em = 340/550 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the FTase enzyme solution to each well.

-

Add 5 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Prepare a working reagent mix containing the dansylated peptide substrate and FPP in the assay buffer.

-

Initiate the reaction by adding 15 µL of the working reagent to all wells.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the final fluorescence intensity.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound on FTase activity.

Western Blot for Protein Prenylation

This technique is used to visualize the inhibition of protein prenylation in cells treated with this compound. Unprenylated proteins exhibit a slight upward shift in their migration on an SDS-PAGE gel compared to their prenylated counterparts.

Materials:

-

Cell lines (e.g., NIH3T3 transformed with H-Ras, K-Ras, or N-Ras)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H-Ras, anti-K-Ras, anti-N-Ras, anti-HDJ2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An upward mobility shift in the bands from this compound-treated samples indicates inhibition of prenylation.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for the desired duration (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell growth inhibition.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human tumor cell line (e.g., A-549)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired regimen (e.g., daily subcutaneous injections or continuous infusion via mini-pump).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).

-

Calculate the tumor growth inhibition for the this compound treated group compared to the control group.

Conclusion

This compound is a well-characterized peptidomimetic that potently inhibits farnesyltransferase, leading to the disruption of key oncogenic signaling pathways. Its efficacy has been demonstrated through a variety of in vitro and in vivo experiments. The detailed protocols provided in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound and other farnesyltransferase inhibitors in the field of drug development. The dual inhibitory action on both FTase and GGTase-1, combined with its in vivo antitumor activity, makes this compound a valuable tool for cancer research and a promising candidate for further preclinical and clinical evaluation.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Super-Resolution Imaging of the A- and B-Type Lamin Networks: A Comparative Study of Different Fluorescence Labeling Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 12. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

FTI-2148: A Technical Guide for Researchers

This guide provides an in-depth overview of the farnesyltransferase inhibitor FTI-2148, focusing on its chemical structure, properties, and mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a potent, non-thiol-containing, peptidomimetic inhibitor of farnesyltransferase (FTase). Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-[[4'-[(1H-imidazol-5-ylmethyl)amino]biphenyl-4-yl]formamido]-4-(methylsulfanyl)butanoic acid |

| CAS Number | 251577-09-0[1][2] |

| Molecular Formula | C24H28N4O3S[1] |

| Molecular Weight | 452.57 g/mol [1][2] |

| SMILES | CSCC--INVALID-LINK--NC(C1=CC=C(CNCC2=CN=CN2)C=C1C3=CC=CC=C3C)=O[1] |

| Appearance | Solid powder |

| Storage | Store at -20°C for long-term storage.[3] |

Mechanism of Action: Inhibition of Ras Signaling

This compound exerts its biological effects by inhibiting the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. This modification, known as farnesylation, involves the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of the target protein. Farnesylation is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.

By inhibiting FTase, this compound prevents the farnesylation of Ras proteins. This disruption in post-translational modification leads to the mislocalization of Ras, preventing its association with the inner surface of the plasma membrane. Consequently, Ras remains in the cytoplasm in an inactive state, unable to engage with its downstream effectors, thereby blocking the activation of critical signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are frequently hyperactivated in cancer and are involved in promoting cell proliferation, survival, and differentiation.

This compound is a dual inhibitor, also showing activity against geranylgeranyltransferase-1 (GGTase-1), albeit at a much lower potency.[1][4] This dual inhibition can be advantageous in certain contexts, as some Ras isoforms can undergo alternative prenylation by GGTase-1 when FTase is inhibited.

In Vitro and In Vivo Activity

This compound has demonstrated significant biological activity in both cellular and animal models.

Enzyme Inhibition

The inhibitory potency of this compound against farnesyltransferase and geranylgeranyltransferase-I has been quantified, as shown in the table below.

| Enzyme Target | IC50 Value |

| Farnesyltransferase (FTase) | 1.4 nM[1][4] |

| Geranylgeranyltransferase-I (GGTase-I) | 1.7 µM[1][4] |

| P. falciparum Protein Farnesyltransferase | 15 nM[1] |

| Mammalian Protein Farnesyltransferase | 0.82 nM[1] |

| Mammalian Protein Geranylgeranyltransferase-I | 1700 nM[1] |

Cellular Activity

In cell-based assays, this compound effectively inhibits the farnesylation of target proteins. For instance, in RAS-transformed NIH3T3 cells, this compound at a concentration of 30 µM was shown to inhibit the farnesylation of the protein HDJ2.[1] It also inhibits the prenylation of both KRAS and NRAS.[1]

In Vivo Efficacy

Animal studies have highlighted the anti-tumor potential of this compound. In a human lung adenocarcinoma A-549 xenograft mouse model, treatment with this compound resulted in a 91% inhibition of tumor growth.[1] Furthermore, in a ras transgenic mouse model, this compound induced regression of mammary carcinomas.[1] Subcutaneous administration of 100 mg/kg/day for 4 days led to an 85-88% inhibition of FTase activity in breast tumors in mice.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments involving this compound.

Farnesyltransferase Inhibition Assay

This assay is designed to measure the inhibitory activity of this compound against farnesyltransferase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human farnesyltransferase, [3H]-labeled farnesyl pyrophosphate, and a biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Initiate the enzymatic reaction by adding the enzyme and incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated peptide. After washing to remove unincorporated [3H]-FPP, the amount of incorporated radioactivity is determined by scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Farnesylation

This method is used to assess the effect of this compound on the farnesylation of specific proteins in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., RAS-transformed NIH3T3 cells) in appropriate media. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Harvest the cells and lyse them in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2, anti-Ras). Unfarnesylated proteins often exhibit a slight upward shift in mobility on SDS-PAGE compared to their farnesylated counterparts.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system. The shift in band mobility indicates the inhibition of farnesylation.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A-549) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or subcutaneous injection) and dosage regimen. The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (length × width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy of this compound. Statistical analysis is performed to assess the significance of the observed differences.

Conclusion

This compound is a well-characterized farnesyltransferase inhibitor with potent in vitro and in vivo activity. Its ability to disrupt Ras signaling by preventing protein farnesylation makes it a valuable tool for cancer research and a potential therapeutic agent. The information and protocols provided in this guide are intended to facilitate further investigation into the biological effects and therapeutic applications of this compound.

References

FTI-2148 IC50 value determination

An In-depth Technical Guide to the IC50 Value Determination of FTI-2148

Introduction

This compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades implicated in cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the IC50 values of this compound against its primary targets, detailed experimental protocols for their determination, and a visualization of the pertinent signaling pathways.

Data Presentation: IC50 Values of this compound

The inhibitory potency of this compound has been quantified against several prenyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Organism/Type | IC50 Value |

| Farnesyl Transferase-1 (FT-1) | Mammalian | 1.4 nM[1][2][3] |

| Geranylgeranyl Transferase-1 (GGT-1) | Mammalian | 1.7 µM[1][2][3] |

| Protein Farnesyltransferase (PFT) | Plasmodium falciparum | 15 nM[1][2] |

| Protein Farnesyltransferase (PFT) | Mammalian | 0.82 nM[1][2] |

| Mammalian PGGT-I | Mammalian | 1700 nM[1][2] |

Experimental Protocols

The determination of this compound IC50 values necessitates specific and sensitive assays. Below are detailed methodologies for quantifying its inhibitory activity against farnesyltransferase and for assessing its effect on cell viability.

In Vitro Farnesyltransferase (FTase) Activity Assay for IC50 Determination

This protocol is adapted from commercially available fluorimetric assay kits. The principle lies in measuring the enzymatic activity of FTase in the presence of varying concentrations of this compound.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP) substrate

-

A fluorescently labeled peptide substrate for FTase (e.g., dansyl-peptide)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations for IC50 determination.

-

Prepare working solutions of FTase, FPP, and the fluorescent peptide substrate in the assay buffer at their optimal concentrations.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle control)

-

Recombinant FTase enzyme

-

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FPP and fluorescent peptide substrates.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength pair for the chosen fluorescent substrate (e.g., λex/em = 340/550 nm for a dansyl-peptide)[4]. This is the time-zero reading.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

After incubation, measure the fluorescence intensity again.

-

-

Data Analysis:

-

Subtract the time-zero fluorescence reading from the final reading for each well to get the net fluorescence change, which is proportional to the enzyme activity.

-

Plot the percentage of FTase inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability (MTT) Assay for Cytotoxic IC50 Determination

This assay determines the concentration of this compound that inhibits the growth of a cell population by 50%.

Materials:

-

Cancer cell line of interest (e.g., Ras-transformed NIH3T3 cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound primarily targets the Ras signaling pathway. Ras proteins require farnesylation to anchor to the plasma membrane, a prerequisite for their activation and subsequent signaling. By inhibiting farnesyltransferase, this compound prevents Ras localization and activation, thereby blocking downstream effector pathways such as the Raf-MEK-ERK (MAPK) and the PI3K-Akt cascades, which are critical for cell proliferation and survival.[5][6][7]

Caption: this compound inhibits FTase, preventing Ras farnesylation and membrane localization, thereby blocking downstream signaling.

Experimental Workflow for IC50 Determination

The logical flow for determining the IC50 value of this compound, whether through an in vitro enzymatic assay or a cell-based viability assay, follows a standardized procedure.

Caption: A generalized workflow for the determination of the IC50 value of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

FTI-2148 In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase-1 (GGTase-1).[1][2] Farnesylation is a critical post-translational modification for a variety of proteins involved in cellular signaling, proliferation, and survival, most notably the Ras family of small GTPases. By inhibiting this key step, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways. This technical guide provides an in-depth overview of the in vitro studies conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound acts as a RAS C-terminal mimetic, competitively inhibiting the farnesyltransferase enzyme. This prevents the transfer of a farnesyl group from farnesyl pyrophosphate to the C-terminal cysteine residue of target proteins. This inhibition disrupts the membrane association of key signaling proteins, thereby attenuating their downstream effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Enzyme Inhibition

| Enzyme Target | IC50 |

| Farnesyl Transferase (FTase) | 1.4 nM |

| Geranylgeranyl Transferase-1 (GGTase-1) | 1.7 µM |

| P. falciparum Farnesyl Transferase | 15 nM |

| Mammalian Farnesyl Transferase | 0.82 nM |

Data sourced from multiple studies.[1][2]

Table 2: In Vitro Effect on Protein Farnesylation

| Cell Line | Protein Target | This compound Concentration | Outcome |

| RAS-transformed NIH3T3 | HDJ2 | 30 µM | Inhibition of farnesylation |

| RAS-transformed NIH3T3 | KRAS, NRAS | Not specified | Inhibition of prenylation |

Information is based on available in vitro data.[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits farnesyltransferase, preventing Ras localization and downstream signaling.

Experimental Workflow: Western Blot for Protein Farnesylation

Caption: Workflow for assessing this compound's effect on protein farnesylation via Western blot.

Experimental Protocols

Farnesyltransferase (FTase) Activity Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against farnesyltransferase.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Fluorescently labeled farnesyl-acceptor peptide (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the FTase enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of FPP and the fluorescently labeled peptide substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorophore used).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for Downstream Signaling

This protocol details the procedure for examining the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

PVDF membrane

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

-

Imaging system

Procedure:

-

Seed cells and treat with different concentrations of this compound for a defined period.

-

Lyse the cells in lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The in vitro data for this compound demonstrates its potent and specific inhibition of farnesyltransferase. This mechanism effectively disrupts the farnesylation of key signaling proteins, leading to the inhibition of downstream pathways critical for cancer cell proliferation and survival. The provided protocols offer a framework for the continued investigation and characterization of this compound and similar compounds in a preclinical research setting. Further studies are warranted to expand the quantitative dataset across a broader range of cancer cell lines and to further elucidate the nuances of its mechanism of action.

References

Preclinical Profile of FTI-2148: A Farnesyltransferase Inhibitor with Potent Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FTI-2148 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Developed as a potential anti-cancer agent, this compound targets the post-translational modification of key signaling proteins, most notably the Ras family of small GTPases, which are frequently mutated in human cancers. By inhibiting the farnesylation of Ras and other proteins, this compound disrupts their membrane localization and downstream signaling, leading to the suppression of tumor growth. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for key studies.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency against mammalian farnesyltransferase and significant selectivity over the related enzyme, geranylgeranyltransferase-I (GGTase-I). The half-maximal inhibitory concentrations (IC50) from key in vitro studies are summarized below.

| Target Enzyme | This compound IC50 (nM) | Reference |

| Mammalian Farnesyltransferase (FTase) | 0.82 | [1] |

| Mammalian Geranylgeranyltransferase-I (GGTase-I) | 1700 | [1][2] |

| P. falciparum Farnesyltransferase (PFT) | 15 | [1] |

In Vivo Antitumor Efficacy

This compound has demonstrated significant tumor growth inhibition in various preclinical cancer models. The following table summarizes the key findings from these in vivo studies.

| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Human Lung Adenocarcinoma (A-549) | Nude Mice Xenograft | 25 or 50 mpk/day, i.p. via mini-pump (Day 15-45, 53-83) | 91% | [1] |

| Human Xenograft | Nude Mice | 25 mpk/day, s.c. via mini-pump (14 days) | 77% | [1] |

| Breast Cancer | ras Transgenic Mice | 100 mg/kg/day, s.c. (14 days) | Tumor Regression | [1] |

| Mammary Carcinomas | MMTV-ν-Ha-Ras Transgenic Mice | Not Specified | 87 ± 3% Regression | [1] |

Experimental Protocols

Farnesyltransferase and Geranylgeranyltransferase-I Inhibition Assays

Objective: To determine the in vitro potency and selectivity of this compound against FTase and GGTase-I.

Methodology: The inhibitory activity of this compound was assessed using a scintillation proximity assay.

-

Enzymes: Recombinant human FTase and GGTase-I.

-

Substrates: Farnesyl pyrophosphate (FPP) for FTase and geranylgeranyl pyrophosphate (GGPP) for GGTase-I, and a biotinylated Ras-derived peptide.

-

Assay Principle: The transfer of a radiolabeled isoprenoid (e.g., [³H]FPP) to the biotinylated peptide by the enzyme brings the radiolabel into close proximity with a scintillant-coated bead, generating a detectable signal.

-

Procedure:

-

The enzymes were incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of the substrates.

-

After incubation, the reaction was stopped, and the amount of product was quantified by measuring the scintillation signal.

-

IC50 values were calculated from the dose-response curves.

-

A-549 Human Lung Adenocarcinoma Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a human lung cancer xenograft model.

Methodology:

-

Cell Line: A-549 human lung adenocarcinoma cells.

-

Animals: Athymic nude mice.

-

Tumor Implantation: A-549 cells were implanted subcutaneously into the flanks of the mice.

-

Treatment:

-

Once tumors reached a palpable size, mice were randomized into control and treatment groups.

-

This compound was administered intraperitoneally (i.p.) or subcutaneously (s.c.) via osmotic mini-pumps at the indicated doses and schedules.

-

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.

Inhibition of HDJ2 Farnesylation in RAS-Transformed NIH3T3 Cells

Objective: To assess the ability of this compound to inhibit protein farnesylation in a cellular context.

Methodology:

-

Cell Lines: NIH3T3 cells transformed with H-Ras, K-Ras, or N-Ras.

-

Treatment: Cells were treated with 30 µM this compound.

-

Protein Analysis:

-

Cell lysates were collected and subjected to SDS-PAGE.

-

The processing of the farnesylated protein HDJ2 was analyzed by Western blotting. Farnesylated HDJ2 migrates faster on SDS-PAGE than its unprocessed form.

-

-

Outcome: Inhibition of farnesylation is observed as a shift in the electrophoretic mobility of HDJ2.

Immunohistochemistry for Phospho-Erk1/2 and Phospho-Akt

Objective: To investigate the effect of this compound on the downstream signaling pathways of Ras in vivo.

Methodology:

-

Animal Model: MMTV-ν-Ha-Ras transgenic mice with mammary tumors.

-

Treatment: Mice were treated with this compound.

-

Tissue Processing: Tumor tissues were collected, fixed in formalin, and embedded in paraffin.

-

Immunohistochemistry:

-

Tissue sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed.

-

Sections were incubated with primary antibodies specific for the phosphorylated (active) forms of Erk1/2 and Akt.

-

A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was used for visualization.

-

-

Analysis: The levels of phospho-Erk1/2 and phospho-Akt were assessed by microscopic examination of the stained tissue sections.